molecular formula C12H19NO5 B1374422 1-叔丁基 3-甲基 5-氧代哌啶-1,3-二羧酸酯 CAS No. 1303974-96-0

1-叔丁基 3-甲基 5-氧代哌啶-1,3-二羧酸酯

货号 B1374422
CAS 编号: 1303974-96-0
分子量: 257.28 g/mol
InChI 键: JLMQIJJJKPJVCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as Methyl 1-Boc-5-oxo-piperidine-3-carboxylate and 1-O-tert-butyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate .


Synthesis Analysis

The synthesis of this compound involves the use of diethylaminosulfur trifluoride in dichloromethane at -78 to 20℃ under an inert atmosphere . The reaction mixture is stirred at room temperature overnight, then water and dichloromethane are added . The organic layer is dried, filtered, and concentrated in vacuo. The residue is purified by SiO2 chromatography to afford the product .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8H,5-7H2,1-4H3 . Its canonical SMILES representation is CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)OC .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.28 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 257.12632271 g/mol . The topological polar surface area is 72.9 Ų . It has 18 heavy atoms in its structure .

科学研究应用

合成与表征

  1. 合成工艺:合成叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯(新型蛋白酪氨酸激酶 Jak3 抑制剂—CP-690550 的关键中间体)涉及一系列步骤,从 4-甲基吡啶开始,包括 SN2 取代、硼氢化物还原、氧化和酰化。使用这种方法,总产率可达到 80.2%,它具有易于获得的原材料和适用于工业规模放大的优点 (陈新志,2011)

  2. 立体选择性合成:对叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯及其衍生物的研究集中在它们与无水四氢呋喃中的 L-选择性还原剂反应,生成叔丁基 (3R,4S)-3-烯丙基-4-羟基哌啶-1-羧酸酯。这些合成对于通过三津野反应和随后的碱性水解产生反式异构体具有重要意义 (V. Boev 等,2015)

  3. 3-烯丙基化和合成子生成:叔丁基 4-氧代哌啶-1-羧酸酯二甲基腙与 BuLi 的反应,随后与 BrCH2CH=CRR' 相互作用,生成叔丁基 3-烯基-4-氧代哌啶-1-羧酸酯。这些是有希望的合成子,用于制备不同的哌啶衍生物 (A. I. Moskalenko 和 V. Boev,2014)

  4. X 射线和 DFT 分析:从叔丁基 4-氧代哌啶-1-羧酸酯合成 6-叔丁基 3-乙基 2-氨基-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸酯,并与芳香醛偶联,使用光谱法、X 射线晶体学和 DFT 分析对其进行表征。这项研究强调了分子间氢键在稳定分子结构中的重要性 (N. Çolak 等,2021)

  5. 哌啶衍生物的立体选择性合成:合成叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-羧酸酯涉及叔丁基 4-氧代哌啶-1-羧酸酯二甲基腙与 BuLi 和受保护醇的碘化物反应。这个过程导致与氧杂环融合的 N-Boc 哌啶衍生物的顺式异构体的形成,在环化反应中显示出高立体选择性 (A. I. Moskalenko 和 V. Boev,2014)

在药物化学中的应用

  1. 抗菌剂合成:将氟萘啶作为抗菌剂的研究涉及合成一系列化合物,包括具有 1-叔丁基部分的化合物。这项研究有助于了解构效关系并确定有希望的治疗剂候选药物 (D. Bouzard 等,1992)

  2. 手性助剂的合成:从 L-丙氨酸合成叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯 (Bbdmoic) 的两个对映异构体展示了它在二肽合成中作为手性助剂的用途。这项研究突出了此类化合物在合成对映体纯化合物的过程中所扮演的角色,这对药物化学至关重要 (A. Studer 等,1995)

  3. 合成诺西普汀拮抗剂:开发了一种高效且实用的不对称合成 1-叔丁基 3-甲基 (3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二羧酸酯(诺西普汀拮抗剂的中间体)。该合成包括非对映选择性还原和异构化步骤,证明适用于大规模操作 (H. Jona 等,2009)

安全和危害

The compound is classified as harmful by inhalation, in contact with skin, and if swallowed . The precautionary statements include P301+P312+P330, indicating that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

属性

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQIJJJKPJVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1303974-96-0
Record name 1-tert-butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (2.2 mL, 41.46 mmol) in dry dichloromethane (50 mL) at −78° C. was added dropwise at oxalyl chloride (1.57 mL, 18.2 mmol). After 10 min, a solution of 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (4.3 g, 16.59 mmol) in dichloromethane was added dropwise. After 15 min, triethylamine (6.92 mL, 49.7 mmol) was added dropwise and the reaction mixture was then allowed to warm to room temperature. After 3 h, the mixture was diluted with dichloromethane and washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure to afford 1-tert-butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (4.2 g) which was used in the next step without further purification.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.92 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Reactant of Route 5
1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。